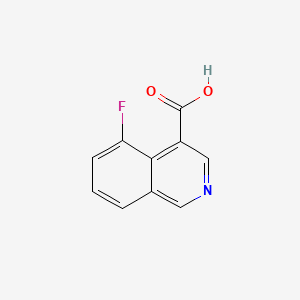

5-Fluoroisoquinoline-4-carboxylic acid

Description

5-Fluoroisoquinoline-4-carboxylic acid (CAS: 2982740-94-1) is a fluorinated heterocyclic compound with the molecular formula C₁₀H₆FNO₂ and a molecular weight of 191.16 g/mol . Its structure consists of an isoquinoline core substituted with a fluorine atom at position 5 and a carboxylic acid group at position 4 (Figure 1).

Properties

Molecular Formula |

C10H6FNO2 |

|---|---|

Molecular Weight |

191.16 g/mol |

IUPAC Name |

5-fluoroisoquinoline-4-carboxylic acid |

InChI |

InChI=1S/C10H6FNO2/c11-8-3-1-2-6-4-12-5-7(9(6)8)10(13)14/h1-5H,(H,13,14) |

InChI Key |

QARIELSTAPUKJH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=CN=CC(=C2C(=C1)F)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoroisoquinoline-4-carboxylic acid can be achieved through several methods. One common approach is the Pfitzinger reaction, which involves the condensation of isatin with ketones under acidic conditions . This method provides a simple and efficient route to obtain quinoline-4-carboxylic acid derivatives, including 5-Fluoroisoquinoline-4-carboxylic acid. The reaction typically involves the use of aqueous potassium hydroxide and ethanol, followed by acidification to obtain the desired product .

Industrial Production Methods

Industrial production of 5-Fluoroisoquinoline-4-carboxylic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

5-Fluoroisoquinoline-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline-4-carboxylic acid derivatives.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide and potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions include various quinoline derivatives, such as quinoline-4-carboxylic acid, 5-hydroxyisoquinoline-4-carboxylic acid, and substituted quinoline compounds .

Scientific Research Applications

5-Fluoroisoquinoline-4-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Fluoroisoquinoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s ability to bind to enzymes and receptors, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, making it a potential anticancer agent .

Comparison with Similar Compounds

Key Properties:

- Storage : Stable when sealed in dry conditions at room temperature.

- Hazard Profile : Classified with GHS warnings (Signal Word: Warning) due to hazards including skin/eye irritation (H315, H319) and respiratory tract irritation (H335) .

- Precautionary Measures : Includes avoiding inhalation (P261), wearing protective equipment (P280), and specific first-aid protocols for exposure .

- Data Gaps : Boiling point and detailed solubility data are currently unavailable .

Comparison with Structurally Similar Compounds

Structural Analogs: Fluorinated Isoquinoline and Quinoline Derivatives

The following table summarizes key structural analogs, focusing on fluorine and carboxylic acid substituent positions:

Key Observations :

- For example, 7-fluoro derivatives may exhibit stronger intermolecular interactions due to proximity to the carboxylic acid group .

- Core Heterocycle Differences: Quinoline analogs (e.g., 5-Fluoroquinoline-4-carboxylic acid) differ in nitrogen placement, which alters electronic distribution and bioavailability. Isoquinoline derivatives generally exhibit higher planarity, affecting crystallinity .

Functional Analogs: Hydroxy and Phenyl-Substituted Derivatives

Key Observations :

- Solubility: Hydroxy-substituted analogs (e.g., 5-Hydroxyisoquinoline-4-carboxylic acid) demonstrate improved aqueous solubility due to hydrogen-bonding capacity .

- Biological Activity: Fluorophenyl derivatives (e.g., 5-(3-Fluorophenyl)-...) may exhibit enhanced binding to hydrophobic enzyme pockets, a property less pronounced in unsubstituted isoquinoline analogs .

Research Implications and Data Gaps

- Physicochemical Data: Limited data on boiling points, melting points, and solubility for many analogs hinder comparative pharmacokinetic studies.

- Safety Profiles: While 5-Fluoroisoquinoline-4-carboxylic acid has documented hazards (H302, H315), analogous compounds like 2-Chloro-6-methylpyrimidine-4-carboxylic acid () show distinct SDS profiles, underscoring the need for compound-specific safety evaluations.

- Applications: Fluorinated isoquinoline carboxylic acids are explored as intermediates in drug synthesis (e.g., kinase inhibitors), with positional isomers offering tunable reactivity for tailored applications .

Biological Activity

5-Fluoroisoquinoline-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antibacterial, anticancer, and other pharmacological effects, supported by data tables and relevant research findings.

Chemical Structure and Properties

5-Fluoroisoquinoline-4-carboxylic acid is characterized by the presence of a fluorine atom at the 5-position of the isoquinoline ring and a carboxylic acid functional group at the 4-position. This structural configuration is crucial for its biological activity.

Antibacterial Activity

Recent studies have evaluated the antibacterial properties of various derivatives of isoquinoline-4-carboxylic acids, including 5-fluoroisoquinoline-4-carboxylic acid. The antibacterial activity was assessed against several bacterial strains, including Staphylococcus aureus , Escherichia coli , and Bacillus subtilis .

Table 1: Antibacterial Activity of 5-Fluoroisoquinoline Derivatives

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 5-Fluoroisoquinoline-4-carboxylic acid | S. aureus | 64 μg/mL |

| 5-Fluoroisoquinoline-4-carboxylic acid | E. coli | 128 μg/mL |

| Derivative A (2-Phenyl variant) | S. aureus | 32 μg/mL |

| Derivative B (2-Phenyl variant) | E. coli | >256 μg/mL |

The compound exhibited significant antibacterial activity against S. aureus with an MIC of 64 μg/mL , indicating its potential as an antibacterial agent. In contrast, it showed moderate activity against E. coli with an MIC of 128 μg/mL .

Cytotoxicity Studies

Cytotoxicity assessments were conducted using mouse macrophage cell lines (RAW 264.7). The results indicated that 5-fluoroisoquinoline-4-carboxylic acid and its derivatives displayed low cytotoxicity, with IC50 values comparable to standard antibiotics like ampicillin.

Table 2: Cytotoxicity Results

| Compound | IC50 (μg/mL) |

|---|---|

| 5-Fluoroisoquinoline-4-carboxylic acid | 98.2 |

| Derivative A | 56.8 |

| Ampicillin | ~100 |

These findings suggest that while the compound possesses antibacterial properties, it also maintains a favorable safety profile, making it a candidate for further development as an antimicrobial agent .

Anticancer Activity

In addition to its antibacterial properties, research has explored the anticancer potential of 5-fluoroisoquinoline derivatives. Certain derivatives have demonstrated selective inhibition of cancer cell proliferation and induction of apoptosis in various cancer cell lines.

The mechanism underlying the anticancer activity involves the inhibition of specific kinases associated with cancer progression. For instance, compounds structurally related to 5-fluoroisoquinoline have been shown to inhibit Aurora A kinase, leading to cell cycle arrest and apoptosis in cancer cells .

Case Studies

Several case studies have highlighted the therapeutic applications of isoquinoline derivatives:

- Case Study on Antibacterial Activity : A study evaluated a series of isoquinoline derivatives against multi-drug resistant strains of bacteria, demonstrating that modifications at the nitrogen and carbon positions significantly enhanced antibacterial efficacy.

- Case Study on Anticancer Activity : Another investigation focused on the ability of certain isoquinoline derivatives to induce apoptosis in MCF-7 breast cancer cells through cell cycle arrest at the G1 phase .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.